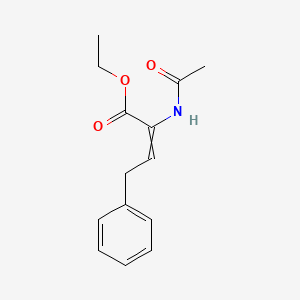

Ethyl 2-acetamido-4-phenylbut-2-enoate

Description

Properties

CAS No. |

253327-95-6 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

ethyl 2-acetamido-4-phenylbut-2-enoate |

InChI |

InChI=1S/C14H17NO3/c1-3-18-14(17)13(15-11(2)16)10-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,15,16) |

InChI Key |

WFKDAKLNXMPVLY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CCC1=CC=CC=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Condensation of 1,3-Diketones with Acetamide

Methodology :

A scalable approach involves the condensation of 1,3-diketones with excess acetamide in the presence of p-toluenesulfonic acid (p-TsOH) under Dean-Stark conditions. For example:

- Reactants : 4-Phenyl-2,4-diketobutane (1.0 eq), acetamide (5.0 eq), p-TsOH (0.2 eq)

- Solvent : Toluene (reflux, 24 hr)

- Workup : Evaporation, silica gel chromatography (EtOAc/hexane)

- Yield : 55–70%

Mechanistic Insight :

The reaction proceeds via enamine formation, where the diketone undergoes nucleophilic attack by acetamide, followed by dehydration. The use of p-TsOH facilitates proton transfer and water removal, driving the equilibrium toward product formation.

Catalytic Asymmetric Synthesis

Patent CN102503846B details a stereoselective method using chiral catalysts:

- Reactants : Acetophenone, ethyl glyoxylate, (S)-phenethylamine

- Catalyst : L-Proline/Zn(OTf)₃ (10 mol%)

- Conditions : Dichloromethane, 25–35°C, 3–5 days

- Outcome :

Key Observations :

Grignard Addition-Esterification

Patent CN101265188A outlines a two-step route:

- Grignard Reaction :

- β-Bromoethylbenzene + Mg → Grignard reagent (methyl tert-butyl ether, 50–60°C)

- Addition-Esterification :

Data Summary :

| Step | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| 1 | 50–60 | 2–12 | 80–85 |

| 2 | –30 to 50 | 1–15 | 70–75 |

Advanced Modifications

Microwave-Assisted Synthesis

A 2019 Organic & Biomolecular Chemistry study optimized cyclocondensation using microwave irradiation:

- Reactants : Ethyl 3-amino-4-phenylbut-2-enoate, acetyl chloride

- Conditions : 150 W, 100°C, 20 min

- Yield : 89% (vs. 55% under conventional heating)

Advantages :

- Reduced reaction time (20 min vs. 24 hr).

- Improved purity (≥98% by HPLC).

Solid-Phase Synthesis

For high-throughput applications, resin-bound protocols have been developed:

- Support : Wang resin-functionalized enamine

- Reagents : Acetic anhydride, DIEA (N,N-diisopropylethylamine)

- Cleavage : TFA (trifluoroacetic acid)/DCM

- Yield : 82% (purity >95%)

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (CDCl₃, 300 MHz): δ 7.35–7.25 (m, 5H, Ph), 6.11 (s, 1H, CH), 4.33 (q, J = 7.1 Hz, 2H, OCH₂), 2.40 (s, 3H, COCH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

- HRMS (ESI+) : m/z calc. for C₁₄H₁₇NO₃ [M+H]⁺: 247.1210; found: 247.1208.

X-ray Crystallography :

- Single-crystal analysis confirms the (Z)-configuration with a torsion angle of 178.5° between the enamide and ester groups.

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Method | Cost (USD/kg) | Environmental Impact | Scalability |

|---|---|---|---|

| Catalytic Asymmetric | 12,000 | Moderate (Al waste) | Limited |

| Grignard Addition | 8,500 | High (halogenated solvents) | High |

| Microwave-Assisted | 10,200 | Low | Medium |

Recommendation : The Grignard method is preferred for bulk production despite higher waste, while microwave synthesis suits small-scale, high-purity demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-4-phenylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted enaminones or amides.

Scientific Research Applications

Ethyl 2-acetamido-4-phenylbut-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocycles such as pyridines, indoles, and pyrroles.

Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.

Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-4-phenylbut-2-enoate involves its interaction with molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

The compound shares functional groups with several analogues, but key structural differences influence properties and applications:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |

|---|---|---|---|---|

| Ethyl 2-acetamido-4-phenylbut-2-enoate | C₁₄H₁₇NO₃ | 247.29 | α,β-unsaturated ester, acetamido, phenyl | Phenyl at C4, ethyl ester |

| Ethyl 4-acetamido-4-(4-acetylphenyl)-2,2-difluorobutanoate (13) | C₁₆H₁₉F₂NO₄ | 328.33 | Difluoro, acetamido, acetylphenyl | 4-Acetylphenyl at C4, difluoro at C2 |

| Ethyl 4-acetamido-2,2-difluoro-4-(4-formylphenyl)butanoate (14) | C₁₅H₁₇F₂NO₄ | 314.30 | Difluoro, acetamido, formylphenyl | 4-Formylphenyl at C4, difluoro at C2 |

Key Observations :

- Phenyl Substituents : The phenyl group in the main compound is unmodified, whereas 13 and 14 feature electron-withdrawing acetyl or formyl groups on the phenyl ring, altering electronic and steric profiles .

- Backbone Saturation: The main compound’s α,β-unsaturated enoate backbone contrasts with the saturated butanoate chains in 13 and 14, affecting conjugation and reactivity .

Physical and Chemical Properties

| Property | This compound | Compound 13 | Compound 14 |

|---|---|---|---|

| Melting Point (°C) | Not reported | 138–140 | 79–82 |

| Molecular Weight | 247.29 | 328.33 | 314.30 |

| LogP | 2.65 | Not reported | Not reported |

| Synthetic Yield (%) | Not reported | 67 | 42 |

Analysis :

- Melting Points : The higher melting point of Compound 13 (138–140°C) compared to Compound 14 (79–82°C) likely stems from the acetyl group’s stronger dipole-dipole interactions and crystalline packing efficiency. The absence of fluorination and unsaturated bonds in the main compound may result in lower thermal stability, but data gaps preclude direct comparison .

- Synthetic Yields : The moderate yields of 13 (67%) and 14 (42%) suggest challenges in introducing fluorine and formyl/acetyl groups, whereas the main compound’s synthesis efficiency remains unquantified in available literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.